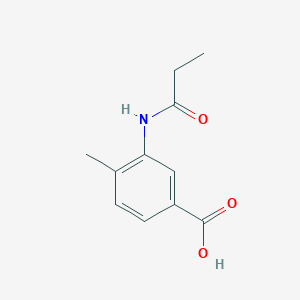
1-(4-chlorophenyl)-4-(2-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-(2-furoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in various scientific research studies. TFMPP is known to have psychoactive effects and has been used in the development of drugs for the treatment of various mental disorders.
Mechanism of Action
1-(4-chlorophenyl)-4-(2-furoyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to an increase in the release of serotonin, which is a neurotransmitter involved in the regulation of mood, appetite, and sleep. 1-(4-chlorophenyl)-4-(2-furoyl)piperazine also has an affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(2-furoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine, leading to changes in mood and behavior. 1-(4-chlorophenyl)-4-(2-furoyl)piperazine has also been shown to increase heart rate, blood pressure, and body temperature. In high doses, 1-(4-chlorophenyl)-4-(2-furoyl)piperazine can cause seizures and convulsions.
Advantages and Limitations for Lab Experiments
1-(4-chlorophenyl)-4-(2-furoyl)piperazine has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research studies. 1-(4-chlorophenyl)-4-(2-furoyl)piperazine also has well-defined pharmacological effects, making it useful for studying the serotonin and dopamine systems. However, 1-(4-chlorophenyl)-4-(2-furoyl)piperazine has several limitations. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. 1-(4-chlorophenyl)-4-(2-furoyl)piperazine also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 1-(4-chlorophenyl)-4-(2-furoyl)piperazine. One direction is the development of drugs that target the serotonin and dopamine systems for the treatment of mental disorders. Another direction is the study of the long-term effects of 1-(4-chlorophenyl)-4-(2-furoyl)piperazine on the brain and behavior. Additionally, 1-(4-chlorophenyl)-4-(2-furoyl)piperazine can be used in the study of the relationship between the serotonin and dopamine systems and their role in mental disorders.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-4-(2-furoyl)piperazine involves the reaction of 1-(4-chlorophenyl)piperazine with 2-furoyl chloride in the presence of a base. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography. The purity of the product can be determined by various analytical techniques such as NMR spectroscopy or mass spectrometry.
Scientific Research Applications
1-(4-chlorophenyl)-4-(2-furoyl)piperazine has been used in various scientific research studies, including the development of drugs for the treatment of mental disorders such as depression, anxiety, and schizophrenia. 1-(4-chlorophenyl)-4-(2-furoyl)piperazine has been shown to have anxiogenic and hallucinogenic effects, which can help in the development of drugs that target these disorders. 1-(4-chlorophenyl)-4-(2-furoyl)piperazine has also been used in the study of the serotonin system, which is involved in the regulation of mood, appetite, and sleep.
properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-3-5-13(6-4-12)17-7-9-18(10-8-17)15(19)14-2-1-11-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUCDKONYDJDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(2-furoyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
![4-[(4-methoxy-1-naphthyl)methyl]thiomorpholine](/img/structure/B5727750.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)


![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)

![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)

![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)

